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Introduction
Himandridine is a structurally complex piperidine alkaloid isolated from the bark of the

Australian rainforest tree Galbulimima belgraveana. As a member of the diverse family of

Galbulimima alkaloids, it represents a fascinating and challenging target for synthetic chemists

and a potential, yet underexplored, source of novel pharmacological agents. This technical

guide provides a comprehensive review of the current state of knowledge on himandridine,

with a focus on its chemical synthesis, known biological effects, and the activities of structurally

related compounds that may inform future research.

Physicochemical Properties of Himandridine
Himandridine is a hexacyclic natural product with a dense and stereochemically rich

architecture. Its fundamental properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₃₀H₃₇NO₇

Molecular Weight 523.6 g/mol

CAS Number 15521-76-3

Appearance Solid

Synonyms NSC 23972

Natural Source Galbulimima sp.

Total Synthesis of (–)-Himandridine
The first and only total synthesis of (–)-himandrine was accomplished by Movassaghi, Tjandra,

and Qi in 2009.[1][2][3] This landmark achievement in natural product synthesis features a

number of noteworthy transformations, including a diastereoselective Diels-Alder reaction, a

formal [3+3] annulation, and a biogenetically inspired oxidative spirocyclization.[1][2][3]

Experimental Protocols for Key Synthesis Steps
A detailed, step-by-step experimental protocol for the total synthesis of (–)-himandrine is

beyond the scope of this review. However, the key transformations and general reaction

conditions are outlined below, based on the published work. For full experimental details,

including reagent quantities, reaction times, and purification methods, readers are directed to

the supporting information of the original publication by Movassaghi et al. in the Journal of the

American Chemical Society.

1. Suzuki Coupling and Copper-Mediated Vinylation: The synthesis commences with a Suzuki

coupling between a vinyl-gem-dibromide and a boronic acid, followed by a copper-mediated

coupling with an azetidinone to introduce the nitrogen-containing fragment.[2]

2. Diels-Alder Cycloaddition: A key tetraene intermediate undergoes an intramolecular Diels-

Alder reaction to construct the core tricyclic system, setting four stereocenters with high

selectivity.[2]
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3. Mukaiyama Aldol Reaction: A subsequent Mukaiyama aldol reaction is employed to form a

third ring and introduce a functional handle for further elaboration.[2]

4. Imine-Enamine Annulation: Two additional rings are formed through a lithiation of an imine,

followed by a Michael addition into an enone. The resulting intermediate tautomerizes to an

enamine, which then adds back into a ketone, yielding a cyclohexanol in a process that mimics

a hypothesized biosynthetic pathway.[2]

5. Vilsmeier Reagent-Mediated Cyclization: The formation of a dihydrofuran ring is achieved

through the use of the Vilsmeier reagent, which facilitates an enolate-type addition into a

chloroimine, followed by the addition of a sterically hindered tertiary alcohol into the resulting

imine.[2]

6. Late-Stage Oxidative Spirocyclization: In the final key step, treatment of a cyclohexenone

precursor with NCS promotes the addition of a piperidine nitrogen into the ring, completing the

hexacyclic carbon skeleton of himandridine.[2]

Synthesis Workflow Diagram

Vinyl-gem-dibromide + Boronic Acid Suzuki Coupling Copper-Mediated Vinylation with Azetidinone Tetraene Intermediate Intramolecular Diels-Alder Reaction Tricyclic Core Mukaiyama Aldol Reaction Tetracyclic Intermediate Imine-Enamine Annulation Pentacyclic Intermediate Vilsmeier Reagent-Mediated Cyclization Hexacyclic Dihydrofuran Intermediate Oxidative Spirocyclization (–)-Himandridine

Click to download full resolution via product page

Caption: A simplified workflow for the total synthesis of (–)-Himandridine.

Biological Activity and Mechanism of Action
Himandridine
There is a significant lack of published research on the specific biological activities and

mechanism of action of himandridine. An early study noted that himandrine induced "marked

and sustained hypotension" and reduced heart rate in cats at a dose of 2.5 mg/kg (i.v.).[4]

However, to date, no comprehensive pharmacological studies have been published, and no

specific molecular targets have been identified.

Related Galbulimima Alkaloids
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To provide context and suggest potential avenues for future investigation, it is informative to

review the biological activities of other well-studied alkaloids from the same plant source.

Alkaloid Class
Known
Biological
Activity

Mechanism
of Action

Key
Quantitative
Data

Reference

Himbacine Class I

Antispasmodi

c, potential

for

Alzheimer's

treatment

Potent

muscarinic

acetylcholine

receptor (M₂)

antagonist

Kd = 4 nM for

M₂ receptor
[2][4]

GB18 Class I

Inhibition of

mouse

preening

(effects on

cognition)

Potent

antagonist of

kappa- and

mu-opioid

receptors

- [2]

GB7 acetate -

Anticancer

effects in

colorectal

cancer cells

Induces

autophagy,

suppresses

cell

proliferation

and

metastasis

-

The potent and specific activities of related Galbulimima alkaloids, such as the muscarinic

receptor antagonism of himbacine and the opioid receptor antagonism of GB18, suggest that

himandridine is also likely to possess significant bioactivity.[2][4] Its unique and complex

structure may confer selectivity for a novel molecular target.

Putative Signaling Pathway and Mechanism of Action
Given the absence of direct experimental evidence for himandridine's mechanism of action, a

definitive signaling pathway cannot be described. However, based on the known activities of its

structural relatives, it is plausible that himandridine interacts with G-protein coupled receptors
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(GPCRs), such as muscarinic or opioid receptors. Further research, including receptor binding

assays and functional studies, is required to elucidate its mechanism of action.

Future Research and Drug Development
The successful total synthesis of (–)-himandrine has opened the door for a more thorough

investigation of its biological properties.[1][2][3] The development of a scalable synthetic route

would enable the production of sufficient quantities of himandridine for comprehensive

pharmacological screening.

Future research should focus on:

Broad biological screening: Testing himandridine against a wide range of molecular targets,

including GPCRs, ion channels, and enzymes, to identify its primary mechanism of action.

Structure-activity relationship (SAR) studies: The total synthesis route provides a platform for

the creation of analogs of himandridine to explore how structural modifications impact its

biological activity.

In vivo studies: Further investigation of the hypotensive and bradycardic effects of

himandridine to understand the underlying physiological mechanisms.

The complex and unique chemical architecture of himandridine, coupled with the potent

bioactivities of other Galbulimima alkaloids, makes it a compelling candidate for further

research and a potential starting point for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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